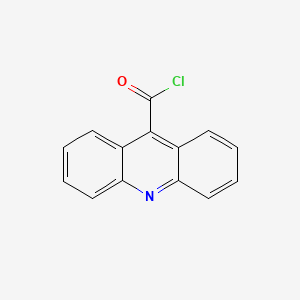

9-Acridinecarbonyl chloride

Übersicht

Beschreibung

9-Acridinecarbonyl chloride is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Synthesis Analysis

The synthesis of acridine derivatives, including this compound, has been a topic of interest in recent research . For instance, the key compound 9-chloroacridine was synthesized via Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using POCl3 .Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The structure-activity analysis showed that compounds containing a 7- or 8-substituted acridine moiety by an electron-donating group were more active .Chemical Reactions Analysis

Acridine derivatives, including this compound, can undergo various chemical reactions . For example, acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1o amines, and 2o amines .Wissenschaftliche Forschungsanwendungen

Synthesis of Aryl-Acridines

9-Acridinecarbonyl chloride is utilized in the synthesis of aryl-acridines. A one-step preparation method using barium chloride as a catalyst under microwave conditions was reported. This method involves the cyclization reaction of diphenyl amine and aromatic acid, leading to the formation of 9-aryl-acridine. The formation of these compounds was confirmed using various spectrometric methods (Kawle, Gaikwad, & Dhande, 2020).

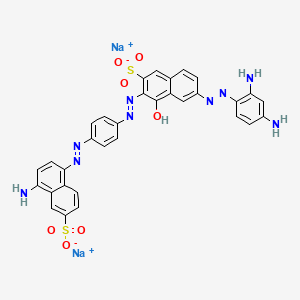

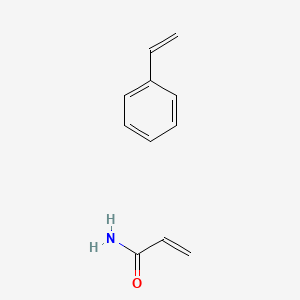

Photophysical Behaviors of Polymeric Materials

This compound derivatives exhibit significant applications in the study of photophysical behaviors of temperature and pH-sensitive polymeric materials. For instance, Acridine-9-N-acrylamide (Ac-9AA) synthesized from 9-aminoacridine and acryloyl chloride displays fluorescence spectra variations based on pH and temperature changes. This characteristic is particularly useful for probing pH and temperature in biological systems (Guan, Liu, & Su, 2007).

Electrochemical Studies

The electrochemical behavior of 9-chloroacridine, a precursor for synthesizing acridine derivatives, was explored in a study. This research is crucial for understanding the redox behavior of such compounds and their interaction with double-stranded DNA, which is fundamental in the development of drugs with cytostatic activity (Rupar et al., 2020).

Chemiluminescence Applications

Acridinium salts derived from acridine-9-carboxylic acid are notable for their chemiluminescence properties. These properties are instrumental in medical diagnostics, such as in chemiluminescence and electrochemiluminescence immunoassays. The study of these salts under different conditions provides insights into their efficiency and stability, which are vital for developing sensitive luminescence tests (Czechowska et al., 2017).

Microwave Synthesis of Acridine Derivatives

The use of microwave irradiation in the synthesis of 9-substituted acridine derivatives from diphenyl amine and carboxylic acid, catalyzed by zinc chloride, represents another application. This method significantly reduces reaction time and improves yield, demonstrating the role of this compound in efficient chemical synthesis (Veverková, Noskova, & Tomá, 2002).

Fluorescence Spectral Studies

Research on this compound derivatives includes the study of fluorescence spectral characteristics, like in 9-acridinecarboxylic acid and its methyl ester. Such studies are crucial in understanding the fluorescence behavior of these compounds in different solvents and their potential applications in various fields, including sensing and diagnostics (Dey et al., 1997).

Wirkmechanismus

Zukünftige Richtungen

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a topic of ongoing research .

Eigenschaften

IUPAC Name |

acridine-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZJERCVPSQRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346150 | |

| Record name | 9-Acridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66074-67-7 | |

| Record name | 9-Acridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

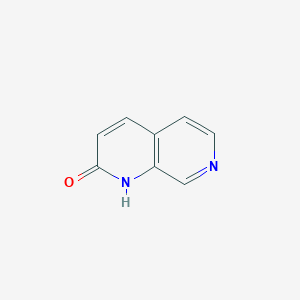

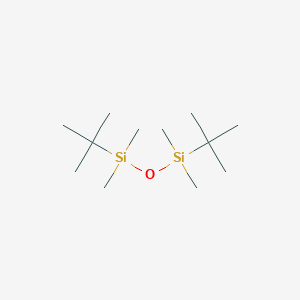

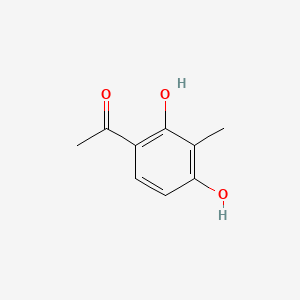

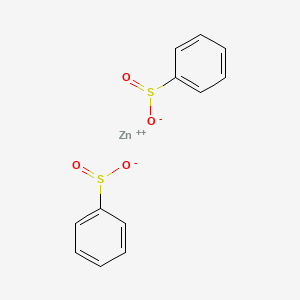

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)